1,2,3,5,6,7-Hexahydroquinoxaline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
1,2,3,5,6,7-hexahydroquinoxaline |
InChI |
InChI=1S/C8H12N2/c1-2-4-8-7(3-1)9-5-6-10-8/h3,9H,1-2,4-6H2 |
InChI Key |
HKACSQBEBHFUMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2C(=NCCN2)C1 |
Synonyms |
1,2,3,5,6,7-hexahydroquinoxaline |
Origin of Product |
United States |
Synthetic Methodologies for 1,2,3,5,6,7 Hexahydroquinoxaline and Its Derivatives
Classical Approaches to Hexahydroquinoxaline Core Synthesis
Traditional methods for the construction of the hexahydroquinoxaline framework have largely relied on established condensation and cyclization reactions, providing foundational strategies for accessing this class of compounds.
Condensation Reactions for Hexahydroquinoxaline Formation
The most direct and classical approach to forming the pyrazine (B50134) ring within the hexahydroquinoxaline system involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. While the direct synthesis of the parent 1,2,3,5,6,7-hexahydroquinoxaline via this method from simple acyclic precursors is not extensively documented, the principle is well-established in quinoxaline (B1680401) synthesis. The analogous reaction would involve the condensation of a cyclohexane-1,2-dione with a 1,2-diaminopropane (B80664).
A plausible reaction mechanism, adapted from the known synthesis of quinoxalines, would proceed through the initial formation of a dihydropyrazine (B8608421) intermediate via a double imine formation, which is then subsequently reduced to the fully saturated hexahydroquinoxaline ring system. The choice of reducing agent and reaction conditions would be critical in achieving the desired saturated product without side reactions.
Historically, the condensation of various 1,2-diamines with 1,2-dicarbonyl compounds has been a cornerstone for the synthesis of quinoxaline and its derivatives. researchgate.net This fundamental reaction has been explored with a variety of substrates and catalysts over the years. researchgate.net
Cyclization Strategies for Saturated Quinoxaline Analogs
Cyclization strategies for forming saturated quinoxaline analogs often involve the construction of the six-membered pyrazine ring from precursors already containing one of the nitrogen atoms. For instance, the cyclization of an N-substituted ethylenediamine (B42938) derivative bearing a suitable electrophilic carbon chain can lead to the formation of a piperazine (B1678402) ring, a key component of the hexahydroquinoxaline structure.
One can envision a strategy starting from 1,2-diaminopropane, which can be prepared industrially via the ammonolysis of 1,2-dichloropropane. wikipedia.org This diamine can then be reacted with a functionalized cyclohexane (B81311) derivative to construct the final bicyclic system. For example, the reaction of 1,2-diaminopropane with a 2-halocyclohexanone could proceed via an initial nucleophilic substitution followed by an intramolecular reductive amination to furnish the hexahydroquinoxaline core.
Furthermore, the reaction of 1,3-dicarbonyl compounds with 1,3-diamines has been shown to produce seven-membered 1,4-diazepines, highlighting the versatility of condensation reactions in forming nitrogen-containing heterocycles of varying ring sizes. rsc.org While not directly leading to a hexahydroquinoxaline, this illustrates the general principle of using dicarbonyl compounds and diamines as building blocks for saturated heterocycles.
Modern and Sustainable Synthetic Techniques
Contemporary synthetic chemistry has seen a shift towards more efficient, selective, and environmentally benign methods. The synthesis of hexahydroquinoxalines and their derivatives has benefited from these advancements, particularly through the development of catalytic routes.
Catalytic Routes for this compound Synthesis
Catalysis offers a powerful tool for the synthesis of complex molecules like hexahydroquinoxalines, often allowing for milder reaction conditions, higher yields, and improved stereoselectivity.
Transition metal catalysis has been instrumental in the synthesis of various nitrogen-containing heterocycles. While specific examples for the parent this compound are scarce, analogous metal-catalyzed reactions for the synthesis of piperazines and other saturated N-heterocycles provide a strong foundation for potential synthetic routes. For instance, palladium-catalyzed reactions are widely used in the formation of C-N bonds and have been applied to the synthesis of piperazine derivatives. caltech.edu An iridium-catalyzed head-to-head coupling of imines has been reported for the synthesis of C-substituted piperazines, demonstrating a novel approach to constructing the piperazine core. acs.org
A potential metal-catalyzed approach to hexahydroquinoxaline derivatives could involve a reductive amination of a suitable diketone precursor with a diamine, facilitated by a metal catalyst such as nickel, palladium, or iridium. For example, nickel nanoparticle catalysts have shown efficacy in various reduction and cyclization reactions. researchgate.net
| Catalyst System | Substrate Type | Product Type | Key Features |
| [Pd2(pmdba)3] / PHOX ligands | N-protected piperazin-2-ones | α-tertiary piperazin-2-ones | Catalytic enantioselective synthesis. caltech.edu |
| [IrCl(cod)(PPh3)] | Imines | C-substituted piperazines | Diastereoselective [3+3] cycloaddition. acs.org |
| Ni-NP/C | 4-nitrophenol | 4-aminophenol | Efficient heterogeneous catalysis for reduction. researchgate.net |
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules, avoiding the use of often toxic and expensive heavy metals. The enantioselective synthesis of C2-functionalized N-protected piperazines has been achieved through a three-step, one-pot procedure using an organocatalyst, highlighting the potential of this approach for creating chiral hexahydroquinoxaline derivatives. nih.gov
A plausible organocatalytic route to a substituted hexahydroquinoxaline could involve the asymmetric Michael addition of a nucleophile to a cyclohexenone derivative, followed by a series of transformations to introduce the second nitrogen atom and complete the pyrazine ring. The use of chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, could control the stereochemistry of the final product.
Metal-free approaches are also gaining traction. For example, an electrochemical multicomponent cascade cyclization of enaminones and primary amines has been developed for the synthesis of 4-acylimidazoles, showcasing a sustainable and reagent-free method for forming N-heterocycles. rsc.org
| Catalyst/Method | Substrate Type | Product Type | Key Features |
| Organocatalyst | Aldehydes and N-benzyl-N-(2-oxoethyl)glycinate | N-benzyl protected morpholines and piperazines | Enantioselective one-pot synthesis. nih.gov |
| Electrochemical | Enaminones and primary amines | 4-acylimidazoles | Metal- and oxidant-free multicomponent reaction. rsc.org |
Green Chemistry Principles in Hexahydroquinoxaline Production
The application of green chemistry principles to the synthesis of hexahydroquinoxalines is crucial for developing sustainable and environmentally benign chemical processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Solvent-Free Reaction Conditions
Performing chemical reactions without the use of solvents, or under solvent-free conditions, is a key aspect of green chemistry. This approach eliminates solvent-related waste, reduces the environmental impact associated with volatile organic compounds (VOCs), and can lead to shorter reaction times and improved yields. While specific literature on solvent-free synthesis of this compound is not abundant, the principle has been successfully applied to related heterocyclic compounds. For instance, an efficient solvent-free method has been developed for preparing structurally diverse 1-alkoxymethylphosphonium chlorides, which are versatile reagents in organic synthesis. researchgate.net The use of solid heterogeneous acidic catalysts, such as natural clays, has also enabled the solvent-free synthesis of various nitrogen-containing heterocycles under microwave irradiation, showcasing an environmentally benign methodology. researchgate.net These examples highlight the potential for developing similar solvent-free protocols for the production of hexahydroquinoxaline derivatives.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. nih.govmdpi.com By directly heating the reaction mixture, microwave irradiation leads to a rapid and uniform distribution of thermal energy, which can dramatically shorten reaction times, increase product yields, and enhance product selectivity. eurekaselect.com This technology has been effectively used for the synthesis of various heterocyclic scaffolds, including quinazolines and quinazolinones. nih.goveurekaselect.com For example, a one-pot, three-step microwave-assisted method was developed for the rapid generation of a library of 105 different 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile derivatives. nih.gov Similarly, novel hexahydroquinazolin-5(6H)-ones have been synthesized in good yields by reacting enaminones with primary amines and formaldehyde (B43269) under microwave irradiation. researchgate.net These efficient protocols demonstrate the feasibility and benefits of applying microwave technology to the synthesis of the hexahydroquinoxaline core structure, aligning with the principles of green chemistry.
Atom Economy and Waste Minimization
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.org A reaction with high atom economy maximizes the use of starting materials and minimizes the generation of byproducts, thereby reducing waste and its associated environmental and economic costs. wikipedia.orgrsc.org
The formula for calculating atom economy is: Atom Economy (%) = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100% wikipedia.org
Different types of reactions have inherently different atom economies.
Addition reactions , where two or more molecules combine to form a single larger molecule, are the most efficient, with a theoretical atom economy of 100%. youtube.com The synthesis of hexahydroquinoxaline often involves hydrogenation steps, which are a type of addition reaction, thus promoting high atom economy.
Substitution and elimination reactions inherently have atom economies of less than 100% because they generate byproducts. youtube.com
For example, the synthesis of Ibuprofen was historically a six-step process with an atom economy of just 40.1%. A newer, three-stage process developed by the Hoechst Celanese Corporation improved the atom economy to 77.4%, significantly reducing waste. kccollege.ac.in By carefully selecting reaction pathways, such as favoring addition and rearrangement reactions over substitutions, the synthesis of hexahydroquinoxaline can be designed to be more sustainable and economically viable.
Stereoselective Synthesis of Chiral Hexahydroquinoxaline Derivatives
The synthesis of specific stereoisomers (enantiomers or diastereomers) of hexahydroquinoxaline is of great interest, as chirality is a key feature in many biologically active molecules. Stereoselective synthesis allows for the controlled formation of these specific isomers.
Diastereoselective Synthetic Pathways
Diastereoselective synthesis aims to preferentially produce one diastereomer over others. This can be achieved through various strategies, including substrate control, auxiliary control, or reagent control. In the context of quinoxaline derivatives, diastereoselectivity is often a crucial consideration.
A notable example is the Iridium-catalyzed asymmetric hydrogenation of 2,3-disubstituted quinoxalines to yield chiral tetrahydroquinoxalines, which are direct precursors. This method has been shown to produce cis-hydrogenation products with high diastereomeric ratios (dr). rsc.orgnih.gov The reaction smoothly hydrogenates a range of substrates, affording the desired products with excellent diastereoselectivities, often greater than 20:1 dr. nih.gov Another approach involves the decarboxylative Mannich reaction of chiral N-tert-butanesulfinyl keto aldimines, which has been used to create amino diketone derivatives in a highly diastereoselective manner (>95:5 dr) as key intermediates for bicyclic compounds. mdpi.com The Petasis reaction coupled with Pomeranz–Fritsch–Bobbitt cyclization is another powerful method for the diastereoselective synthesis of complex heterocyclic structures like tetrahydroisoquinoline-1-carboxylic acid, a related scaffold. mdpi.comnih.gov
The table below summarizes the diastereoselective synthesis of various cis-tetrahydroquinoxaline derivatives.
| Entry | Substrate (Quinoxaline Derivative) | Catalyst System | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| 1 | 2-Phenyl-3-methylquinoxaline | Ir-catalyst | >20:1 | 94 | nih.gov |
| 2 | 6-Chloro-2,3-diphenylquinoxaline | Ir-catalyst | >20:1 | 77 | nih.gov |
| 3 | 6,7-Dichloro-2,3-diphenylquinoxaline | Ir-catalyst | >20:1 | 82 | nih.gov |
| 4 | 6,7-Dimethyl-2,3-diphenylquinoxaline | Ir-catalyst | >20:1 | 91 | nih.gov |
Enantioselective Approaches
Enantioselective synthesis focuses on the preferential formation of one of two enantiomers, which is critical in medicinal chemistry as different enantiomers can have vastly different biological activities. nih.gov Asymmetric catalysis, particularly using chiral transition-metal complexes, is a primary method for achieving high enantioselectivity. nih.gov
A highly effective method for synthesizing chiral tetrahydroquinoxalines is the Ir-catalyzed asymmetric hydrogenation of quinoxalines. rsc.orgnih.gov A significant advancement in this area is the development of a protocol where, by simply changing the reaction solvent, either the (R) or (S) enantiomer of the product can be selectively obtained with excellent enantioselectivities (ee). rsc.orgnih.gov For instance, using toluene (B28343) or dioxane as the solvent favors the formation of the (R)-enantiomer, while using ethanol (B145695) favors the (S)-enantiomer. nih.gov This solvent-controlled switchability provides a highly efficient route to both enantiomers from the same starting material and catalyst. This methodology has been successfully applied to a variety of mono-substituted quinoxalines, demonstrating broad substrate scope and high efficiency. nih.gov
The table below details the results of the enantioselective synthesis of (R)- and (S)-2-phenyl-tetrahydroquinoxaline using a solvent-controlled Ir-catalyzed hydrogenation.
| Entry | Solvent | Product Enantiomer | Enantiomeric Excess (ee) | Yield (%) | Reference |
| 1 | Toluene | R | 98% | 93 | nih.gov |
| 2 | Dioxane | R | 97% | 92 | nih.gov |
| 3 | Ethanol (EtOH) | S | 93% | 83 | nih.gov |
| 4 | Methanol (B129727) (MeOH) | S | 92% | 80 | nih.gov |
Derivatization and Functionalization Strategies of the this compound Scaffold
The strategic modification of the this compound scaffold is key to expanding its chemical space and accessing novel derivatives with diverse functionalities. These modifications can be broadly categorized into reactions that form new carbon-carbon or carbon-heteroatom bonds directly on the heterocyclic ring, and those that transform existing functional groups.
Direct C-H functionalization is a powerful and atom-economical strategy for the derivatization of heterocyclic compounds. While research directly on the this compound scaffold is limited in readily available literature, general principles of C-H activation on related aza-heterocycles can provide insights into potential synthetic routes. These reactions typically involve transition metal catalysis to selectively activate and functionalize specific C-H bonds. For instance, palladium-catalyzed cross-coupling reactions are widely used for the arylation, alkylation, and acylation of heterocyclic systems.
Future research may explore the application of such methods to the hexahydroquinoxaline core, potentially targeting the C-H bonds of the saturated carbocyclic ring or any aryl substituents. The regioselectivity of these reactions would be a critical aspect to investigate, influenced by the electronic properties of the scaffold and the nature of the catalyst and directing groups.
Functional group interconversions (FGIs) represent a fundamental approach to derivatization, allowing for the transformation of one functional group into another. This strategy is particularly useful when a desired functional group cannot be introduced directly or is incompatible with the reaction conditions used for the synthesis of the core scaffold.
Common FGIs that could be applied to substituted this compound derivatives include:
N-Functionalization: The secondary amine nitrogen atoms in the pyrazine ring are nucleophilic and can be readily functionalized through alkylation, acylation, or arylation reactions. These reactions introduce substituents that can profoundly influence the biological activity and physical properties of the molecule.
Reduction and Oxidation: Functional groups on substituents attached to the hexahydroquinoxaline ring can be modified through reduction or oxidation. For example, a nitro group on an aryl substituent could be reduced to an amine, which can then undergo further derivatization. Similarly, an alcohol functionality could be oxidized to a ketone or carboxylic acid.
Cross-Coupling Reactions: If the hexahydroquinoxaline scaffold is synthesized with a handle, such as a halogen substituent, this can serve as a versatile point for further modification via transition metal-catalyzed cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide variety of aryl, vinyl, or alkyl groups.
Reaction Pathways and Mechanistic Investigations of 1,2,3,5,6,7 Hexahydroquinoxaline
Oxidation and Reduction Processes of the Hexahydroquinoxaline Core
The redox chemistry of the hexahydroquinoxaline ring is central to its synthetic utility and biological relevance. The nitrogen atoms and the carbon-nitrogen double bond serve as key sites for oxidative and reductive processes.
The oxidation of the 1,2,3,5,6,7-hexahydroquinoxaline core can lead to various products, including the more aromatic quinoxaline (B1680401) system or functionalized derivatives like quinoxalin-2-ones. The specific outcome is highly dependent on the oxidant and the reaction conditions.
One potential oxidative pathway involves a one-pot oxidative amidation strategy. thieme-connect.de While demonstrated for the synthesis of quinoxalin-2-ones from acyclic precursors, the mechanism offers insight into the potential transformations of the hexahydroquinoxaline core. For instance, oxidation of a related precursor with dimethyl sulfoxide (B87167) (DMSO) is proposed to form a key oxosulfonium intermediate. thieme-connect.de This intermediate then readily reacts with an aryl-1,2-diamine to yield the quinoxalin-2-one. thieme-connect.de This suggests that under similar oxidative conditions, the saturated portion of the hexahydroquinoxaline ring could potentially be oxidized to introduce carbonyl functionality.
Furthermore, the inherent imine-enamine tautomerism of the hexahydroquinoxaline system influences its oxidative reactivity. cas.cn Enamines are known to undergo oxidation, and the enamine tautomer of the hexahydroquinoxaline core can react through pathways distinct from the imine form. cas.cn Studies on related imines and enamines with oxidants like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) reveal that the reaction mechanism can be finely tuned. cas.cn For enamines containing an N-H bond, oxidation may proceed via hydrogen atom abstraction from the nitrogen, leading to the formation of α-amino enones. cas.cn This highlights a potential pathway for the functionalization of the hexahydroquinoxaline ring system at the carbon adjacent to the nitrogen.
Electrochemical studies on related 1,4-dihydropyridine (B1200194) derivatives, which share some structural similarities, show that oxidation often proceeds via the formation of radical cations, which can then undergo further reactions like deprotonation, dimerization, or reaction with nucleophiles.
The reduction of the this compound core primarily targets the C=N double bond, leading to the fully saturated decahydroquinoxaline. This transformation is typically achieved through catalytic hydrogenation.
Various catalytic systems are effective for this purpose. Heterogeneous catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney Nickel are commonly employed for the hydrogenation of alkenes and imines. youtube.com These reactions involve the adsorption of hydrogen gas and the substrate onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond. nih.gov A key advantage of catalytic hydrogenation is its selectivity; functional groups like esters, carbonyls, and nitro groups often remain unaffected, which is a significant benefit in the synthesis of complex molecules. youtube.com
Homogeneous catalysts, like Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)), also offer high selectivity for the reduction of C=N bonds. youtube.com These catalysts operate in the same phase as the substrate, often allowing for milder reaction conditions and predictable stereochemistry. Wilkinson's catalyst, for example, is known to selectively reduce less sterically hindered double bonds. youtube.com
Recent advancements have introduced milder and more environmentally friendly reduction methods. One such method utilizes manganese metal in water as a source of hydrogen gas in the presence of a palladium catalyst. nih.gov This system allows for the controlled generation of hydrogen, which is consumed immediately in the hydrogenation reaction, enhancing selectivity and safety. nih.gov
The table below summarizes various catalytic systems applicable to the reduction of imine functionalities, such as the one present in the hexahydroquinoxaline core.
Table 1: Catalytic Systems for the Reduction of Imine Bonds
| Catalyst System | Type | Key Features | Reference |
|---|---|---|---|
| Pd/C, PtO₂, Raney Ni | Heterogeneous | Widely used, robust, good for industrial scale, selective for C=N over many polar groups. | youtube.com |
| Wilkinson's Catalyst (RhCl(PPh₃)₃) | Homogeneous | Highly selective for less substituted double bonds, mild conditions. | youtube.com |
| Mn/Water + Pd/C | Heterogeneous (in situ H₂ generation) | Mild, controlled H₂ generation, environmentally friendly. | nih.gov |
| Iridium-based catalysts on porous polymers (Ir-HCPs-OH) | Heterogeneous | Support environment can tune selectivity through hydrogen bonding. | nih.gov |
Ring-Opening and Ring-Closing Reactions Involving Hexahydroquinoxaline Systems
The construction and modification of the hexahydroquinoxaline framework can involve strategic ring-closing and ring-opening reactions. Ring-closing reactions are fundamental to the synthesis of the heterocyclic core itself, while ring-opening reactions offer pathways to novel structures.
A notable example of a reaction involving the hexahydroquinoxaline core is its transformation with thiourea (B124793) derivatives. This reaction leads to a propellane-type tetraazaindene structure, which is formed through a complex cyclization process. clockss.org This transformation demonstrates the ability of the pre-formed hexahydroquinoxaline ring to act as a scaffold for constructing more complex, fused polycyclic systems.
The principles governing ring-closure reactions, often summarized by Baldwin's rules, are critical for designing syntheses of such heterocyclic systems. youtube.com These rules are based on the stereoelectronic requirements of the transition states for cyclization and help predict whether a given ring closure is likely to be favorable. youtube.com
Conversely, ring-opening reactions can be employed to convert the heterocyclic ring into different functionalized structures. For instance, acid-catalyzed ring-opening reactions of related heterocyclic systems have been investigated, where the cleavage of C-O or C-N bonds can be directed by the choice of catalyst and nucleophile. beilstein-journals.orgnih.gov In the context of hexahydroquinoxaline, protonation of the nitrogen atoms could activate the ring towards nucleophilic attack, potentially leading to the cleavage of the saturated portion of the ring system.
Acid-Base Catalyzed Transformations
Acid and base catalysis plays a crucial role in the reactivity of the this compound system. The presence of both basic nitrogen atoms and acidic protons alpha to the C=N bond makes it susceptible to catalysis.
Acid catalysts can protonate the nitrogen atoms of the hexahydroquinoxaline ring. This protonation can have several consequences. It can activate the imine group towards nucleophilic addition or facilitate ring-opening reactions. beilstein-journals.org Studies on other nitrogen-containing heterocycles have shown that the choice of acid catalyst, from strong mineral acids to milder organic acids like pyridinium (B92312) p-toluenesulfonate (PPTS), can significantly influence the reaction outcome and yield. beilstein-journals.org
Base catalysis is particularly important in promoting the tautomerization of the imine to its enamine form. nih.gov This process involves the removal of a proton from the carbon atom adjacent to the imine by a base, forming a resonance-stabilized carbanion, followed by protonation on the imine nitrogen. nih.gov The efficiency and kinetics of this tautomerization can be controlled by the choice of base and solvent. nih.gov
Tautomerism and Conformational Dynamics
The dynamic nature of the this compound structure is defined by its tautomeric equilibria and conformational flexibility.
A key feature of the this compound core is the existence of imine-enamine tautomerism. The structure as named contains an imine (C=N) bond, which can exist in equilibrium with its enamine tautomer, where the double bond shifts to the C=C position and the hydrogen moves to the nitrogen atom. youtube.com
This equilibrium is a nitrogen analog to the well-known keto-enol tautomerism but is often more facile. cas.cn The position of the equilibrium and the rate of interconversion are influenced by factors such as solvent, temperature, and the presence of acid or base catalysts. nih.gov Base-catalyzed tautomerization proceeds through the deprotonation of the α-carbon to form a stabilized carbanion intermediate. nih.gov
The existence of this tautomerism is significant because the imine and enamine forms exhibit different reactivity. cas.cn The enamine tautomer is a nucleophile at its α-carbon and can participate in reactions such as aldol-type additions and alkylations. youtube.com This dual reactivity, accessible through tautomerization, greatly expands the synthetic potential of the hexahydroquinoxaline scaffold.
Table 2: Comparison of Imine and Enamine Tautomer Reactivity
| Tautomer | Reactive Site | Typical Reactions | Reference |
|---|---|---|---|
| Imine | Carbon of C=N bond | Nucleophilic addition (e.g., reduction, Grignard reaction). Electrophilic. | youtube.com |
| Enamine | α-Carbon | Nucleophilic attack on electrophiles (e.g., alkyl halides, carbonyls). Nucleophilic. | cas.cnyoutube.com |
Elucidation of Reaction Intermediates and Transition States
The reactivity of this compound is anticipated to involve various intermediates and transition states, characteristic of cyclic imines and enamines. Mechanistic investigations would likely focus on reactions such as reduction, oxidation, and nucleophilic additions.
Hypothetical Reaction Intermediates and Transition States
| Reaction Type | Proposed Intermediate/Transition State | Description |
| Reduction (e.g., with NaBH₄) | Iminium Ion Intermediate | Protonation of the imine nitrogen would generate an iminium ion, which is then susceptible to hydride attack. |
| Oxidation (e.g., with an oxidizing agent) | Radical Cation Intermediate | A one-electron oxidation could lead to a radical cation, which could then undergo further reactions to form the fully aromatic quinoxaline. |
| Nucleophilic Addition | Tetrahedral Intermediate | Addition of a nucleophile to the imine carbon would proceed through a tetrahedral intermediate. |
The elucidation of these transient species would typically involve a combination of spectroscopic techniques and computational studies.
Spectroscopic Analysis: Techniques such as low-temperature NMR or stopped-flow UV-Vis spectroscopy could potentially be used to detect and characterize short-lived intermediates. For example, the formation of a colored intermediate might be observable by UV-Vis spectroscopy.
Computational Chemistry: Density Functional Theory (DFT) calculations are a powerful tool for mapping reaction pathways. These calculations can provide insights into the geometries and energies of transition states and intermediates, helping to elucidate the most likely reaction mechanisms. For instance, computational models could predict the activation energies for different potential reaction pathways, thereby identifying the most favorable one.
While the specific intermediates and transition states for reactions involving this compound have not been experimentally determined, the principles of physical organic chemistry provide a solid foundation for predicting its reactivity. Further experimental and computational research is necessary to fully characterize the chemical behavior of this compound.
Theoretical and Computational Studies of 1,2,3,5,6,7 Hexahydroquinoxaline
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. These methods solve the electronic Schrödinger equation to predict properties like electron densities, energies, and molecular structures. researchgate.net
Density Functional Theory (DFT) Applications to Hexahydroquinoxaline
Density Functional Theory (DFT) has become a primary tool in computational chemistry for accurately predicting the structures and energetics of molecules. researchgate.net This method is favored for its balance of computational cost and accuracy.
While specific DFT studies on the parent 1,2,3,5,6,7-hexahydroquinoxaline are not extensively documented in the literature, research on closely related derivatives provides significant insight. For instance, a study on 8-hydroxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde, which contains a similar hexahydropyridine fused ring system, employed DFT calculations at the B3LYP/6–311G(d,p) level. dovepress.com The structure was optimized starting from experimental X-ray diffraction data, and the calculated geometric parameters showed excellent agreement with the experimental values, validating the chosen level of theory. dovepress.com
Table 1: Comparison of Selected Experimental (X-ray) and Calculated (DFT) Bond Lengths for a Hexahydroquinoxaline Analogue Data sourced from a study on 8-hydroxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde. dovepress.com
| Bond | X-ray Bond Length (Å) | Calculated Bond Length (Å) |
| C1—O1 | 1.231 | 1.231 |
| C3—O2 | 1.345 | 1.345 |
| C1—C2 | 1.431 | 1.431 |
| N1—C5 | 1.381 | 1.381 |
The electronic properties of this derivative were also investigated. The analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO energy characterizes the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. mdpi.com For the studied derivative, the HOMO–LUMO energy gap was found to be 0.154 atomic units (a.u.), with EHOMO at -0.19624 a.u. and ELUMO at -0.04201 a.u. dovepress.com This energy gap is a critical parameter for determining molecular reactivity and stability. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
The flexible, non-aromatic rings in this compound allow it to adopt various three-dimensional shapes or conformations. Understanding these conformations is key to comprehending its interactions and properties.
Conformational Preferences and Energetics of Isomers
The structure of this compound features a fused cyclohexane-like ring. The conformational analysis of substituted cyclohexanes is well-established and provides a strong basis for predicting the behavior of this system. libretexts.org Cyclohexane (B81311) rings preferentially adopt a "chair" conformation to minimize angle strain and torsional strain. libretexts.org
For substituted systems, the relative stability of different chair conformers depends on the steric interactions of the substituents. libretexts.org Substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Equatorial positions are generally favored for bulky groups to avoid destabilizing 1,3-diaxial interactions. libretexts.orgspcmc.ac.in
In a crystal structure study of (4aR,8aR)-2,3-diphenyl-4a,5,6,7,8,8a-hexahydroquinoxaline, it was determined that the saturated six-membered (cyclohexane) ring adopts a chair configuration, while the dihydropyrazine (B8608421) ring is in a twist-boat conformation. This demonstrates the complex interplay of steric and electronic effects in determining the final three-dimensional structure.
Computational methods, such as conformational searches using force fields (like MMFF94s) or quantum mechanical methods, can be used to map the potential energy surface and identify low-energy conformers. nih.gov The energy difference between conformers, such as the diequatorial versus the diaxial form in a disubstituted cyclohexane, can be quantified to predict equilibrium populations. libretexts.org For cis-1,3-disubstituted cyclohexanes, the diequatorial conformer is significantly more stable than the diaxial form. spcmc.ac.in For trans-1,2-disubstituted systems, the diequatorial conformer is also more stable than the diaxial one. libretexts.org These principles are directly applicable to understanding the preferred conformations of substituted 1,2,3,5,6,7-hexahydroquinoxalines.
Molecular Dynamics Simulations in Various Environments
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. easychair.org These simulations are invaluable for studying how a molecule like hexahydroquinoxaline behaves in different environments, such as in various solvents or interacting with a biological target. easychair.orgescholarship.orgresearchgate.net
MD simulations have been performed on related heterocyclic systems to understand their dynamic behavior. For example, simulations of 5-oxo-hexahydroquinoline derivatives were used to investigate their binding mode within the P-glycoprotein, revealing key hydrogen bond interactions. dovepress.com In another study, MD simulations of hexahydro-1,3,5-trinitro-1,3,5-s-triazine (RDX) were used to investigate its melting mechanism and conformational changes upon heating. nih.gov These simulations showed that the molecular conformation changed significantly upon melting, highlighting the importance of accurately describing torsional motions in the force field. nih.gov
For this compound, MD simulations could be employed to:
Study its solvation in different solvents like water, elucidating the structure of the solvent shell and solvent-mediated interactions. easychair.org
Simulate its diffusion and transport properties.
Explore conformational transitions and the timescales on which they occur. nih.gov
Investigate its binding dynamics within a protein active site, providing insights for drug design. dovepress.com
Prediction of Spectroscopic Parameters and Reactivity Indices
Computational methods are highly effective at predicting spectroscopic data and chemical reactivity, which can aid in structure elucidation and in understanding reaction mechanisms.
Quantum chemical methods, particularly DFT, can accurately predict various spectroscopic parameters. For example, Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the 3D structure and electronic environment of a nucleus. nrel.gov Calculating these shifts computationally can help distinguish between different isomers or conformers. nrel.gov Similarly, vibrational frequencies corresponding to Infrared (IR) spectra can be calculated to help identify functional groups and characterize molecular structure.
Chemical reactivity can be quantified using a set of descriptors derived from DFT calculations. researchgate.netmdpi.com These indices are based on the changes in the electronic energy of the system with respect to changes in the number of electrons or the external potential. nih.gov
Table 2: Key DFT-Based Chemical Reactivity Descriptors
| Descriptor | Formula | Interpretation |
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Electron escaping tendency; governs electron flow. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |
| Global Softness (S) | S = 1 / (2η) | Reciprocal of hardness; measure of reactivity. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the stabilization in energy when the system acquires additional electronic charge. |
Formulas are based on finite difference approximations using frontier orbital energies. mdpi.com
The analysis of a hexahydroquinoxaline analogue yielded HOMO and LUMO energies of -0.19624 a.u. and -0.04201 a.u., respectively. dovepress.com Using these values, one can estimate the reactivity indices for that specific molecule, providing a quantitative measure of its electronic character and potential reactivity. The molecular electrostatic potential (MEP) surface is another valuable tool, which maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. nih.gov
Theoretical Prediction of NMR Chemical Shifts and Coupling Constants
The prediction of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and spin-spin coupling constants, through computational methods is a powerful tool for structural elucidation. Density Functional Theory (DFT) is a commonly employed method for this purpose, often yielding results that correlate well with experimental data. aps.orgnih.gov
In studies of related heterocyclic compounds, a linear regression analysis is often used to correlate the computed chemical shieldings with experimental chemical shifts, thereby improving the accuracy of the predictions. nih.gov It has been noted that for some heterocyclic molecules, good results can be achieved even with modest basis sets. nih.gov
The following table presents hypothetical ¹³C and ¹H NMR chemical shifts for this compound, based on typical values observed for similar saturated nitrogen-containing heterocyclic systems.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C2 | ~45-55 | ~2.8-3.5 |
| C3 | ~45-55 | ~2.8-3.5 |
| C4a | ~120-130 | - |
| C5 | ~20-30 | ~1.5-2.2 |
| C6 | ~20-30 | ~1.5-2.2 |
| C7 | ~20-30 | ~1.5-2.2 |
| C8a | ~140-150 | - |
| N1 | - | ~1.5-2.5 (NH) |
| N4 | - | - |
Note: These are estimated values and would require specific DFT calculations for accurate prediction.
Vibrational Frequency Analysis for Mechanistic Insights (IR, Raman)
For this compound, a key vibrational mode would be the N-H stretch of the secondary amine group, typically observed in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic portions of the molecule would be expected in the 2850-3000 cm⁻¹ region. The C=N stretching vibration of the imine functionality within the quinoxaline (B1680401) core would likely appear in the 1640-1690 cm⁻¹ region.
In studies of quinoxaline derivatives, DFT calculations have been successfully used to assign the vibrational modes observed in FT-IR and FT-Raman spectra. scialert.net For instance, C-H stretching vibrations in an indeno quinoxaline ring were observed experimentally and confirmed by calculations in the 3037-3064 cm⁻¹ range. scialert.net C=C stretching vibrations were found in the 1504-1674 cm⁻¹ region. scialert.net Such computational studies on related systems provide a strong basis for interpreting the vibrational spectra of this compound.
A representative table of predicted vibrational frequencies and their assignments for this compound is provided below.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| N-H Stretch | 3300-3500 | Medium (IR) |
| C-H Stretch (aliphatic) | 2850-3000 | Strong (IR, Raman) |
| C=N Stretch | 1640-1690 | Medium to Strong (IR) |
| C-N Stretch | 1200-1350 | Medium (IR) |
| C-C Stretch | 1000-1200 | Weak to Medium (IR, Raman) |
Conceptual DFT for Reactivity Predictions (e.g., Fukui Functions, Electrophilicity, Nucleophilicity)
For this compound, the nitrogen atoms are expected to be the primary nucleophilic centers due to the presence of lone pairs of electrons. The Fukui function for nucleophilic attack (f+) would likely be highest on these nitrogen atoms. Conversely, the electrophilic character would be distributed across the carbon atoms, with the imine carbon (C8a) potentially being a significant electrophilic site.
Studies on quinoxaline derivatives have employed conceptual DFT to understand their reactivity. researchgate.net The analysis of global reactivity descriptors can indicate whether a molecule is likely to act as an electrophile or a nucleophile in chemical reactions. researchgate.net For instance, a study on a quinoxaline derivative suggested it could act as a strong electrophile and/or a moderate nucleophile. researchgate.net
The following table summarizes the expected conceptual DFT reactivity descriptors for this compound.
| Reactivity Descriptor | Predicted Trend/Value | Interpretation |
| Global Electrophilicity (ω) | Moderate | Can act as an electrophile under suitable conditions. |
| Global Nucleophilicity (N) | High | Likely to act as a nucleophile, primarily through the nitrogen atoms. |
| Fukui Function (f+) | Highest on N1 and N4 | These nitrogen atoms are the most susceptible to electrophilic attack. |
| Fukui Function (f-) | Highest on specific C atoms | Indicates the most likely sites for nucleophilic attack. |
Investigation of Intermolecular Interactions and Crystal Packing Architectures
The study of intermolecular interactions and crystal packing is crucial for understanding the solid-state properties of a compound. Computational methods, such as Hirshfeld surface analysis and DFT calculations, can provide detailed insights into the nature and strength of these interactions. tandfonline.comnih.gov
Research on quinoxaline derivatives has shown that their crystal packing is often governed by a combination of weak hydrogen bonds and π-π stacking interactions. rsc.orgresearchgate.net Hirshfeld surface analysis has been effectively used to visualize and quantify these intermolecular contacts. tandfonline.comnih.gov Computational analysis of isostructural crystals of quinoxaline derivatives has revealed that the balance of weak hydrogen and halogen bonding can influence the crystal packing. rsc.org
A qualitative prediction of the types of intermolecular interactions expected in the crystal structure of this compound is presented in the table below.
| Type of Interaction | Atoms/Groups Involved | Expected Significance |
| Hydrogen Bonding | N-H ··· N | High |
| C-H ··· N | Moderate | |
| π-Interactions | π-π stacking (if applicable) | Dependent on conformation |
| van der Waals Forces | All atoms | High (cumulative effect) |
Advanced Spectroscopic and Analytical Methodologies for Studying 1,2,3,5,6,7 Hexahydroquinoxaline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, including 1,2,3,5,6,7-hexahydroquinoxaline. It provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. weebly.comomicsonline.org
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental first steps in structural characterization. emerypharma.com The chemical shifts in a ¹H NMR spectrum indicate the electronic environment of the protons, while the integration of the signals corresponds to the number of protons. youtube.com Spin-spin splitting patterns, governed by the n+1 rule, reveal the number of neighboring protons, providing crucial connectivity information. youtube.com For instance, in derivatives of hexahydroquinoxaline, the protons on the saturated cyclohexane (B81311) ring will exhibit complex splitting patterns due to their various dihedral angle relationships.
Table 1: Representative ¹H NMR Data for a Hypothetical this compound Derivative
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 7.2-7.8 | m | 4H |
| N-H | 3.5 | br s | 2H |
| CH (quinoxaline ring) | 3.0-3.4 | m | 2H |
| CH₂ (cyclohexane ring) | 1.2-2.0 | m | 8H |
Note: This table is illustrative. Actual chemical shifts and multiplicities will vary depending on the specific substituents and solvent used.
Two-Dimensional (2D) NMR Techniques for Structural and Stereochemical Elucidation
For more complex molecules where 1D spectra may be overcrowded, two-dimensional (2D) NMR experiments are indispensable. weebly.comwikipedia.org These techniques spread the NMR information across two frequency axes, enhancing resolution and revealing correlations between different nuclei. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). wikipedia.org It is instrumental in tracing out the spin systems within the hexahydroquinoxaline framework, such as the coupled protons within the cyclohexane and dihydropyrazine (B8608421) rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly to the carbons to which they are attached. wikipedia.orgmagritek.comazom.com This is a powerful tool for assigning carbon signals in the ¹³C NMR spectrum based on their attached, and often more easily assigned, protons. magritek.com Multiplicity-edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. azom.com
HMBC (Heteronuclear Multiple Bond Correlation): In contrast to HSQC, HMBC reveals correlations between protons and carbons that are separated by two or three bonds. emerypharma.comazom.com This long-range correlation is crucial for piecing together the complete carbon skeleton, especially in identifying quaternary carbons and linking different fragments of the molecule. emerypharma.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei, regardless of whether they are connected by bonds. wikipedia.org This is particularly valuable for determining the stereochemistry and conformation of the hexahydroquinoxaline ring system, for example, by observing through-space interactions between protons on the cyclohexane and dihydropyrazine rings.
By combining the information from these 2D NMR experiments, a detailed and unambiguous structural and stereochemical assignment of this compound derivatives can be achieved. nih.gov
Solid-State NMR Investigations of Conformation and Dynamics
While solution-state NMR provides information about molecules in a dissolved state, solid-state NMR (ssNMR) offers unique insights into their conformation and dynamics in the solid phase. nih.govnih.gov This is particularly relevant for understanding the properties of crystalline materials. Advances in ssNMR, such as high magnetic fields and fast magic-angle spinning (MAS) rates, have significantly improved spectral resolution, enabling the study of subtle structural details. nih.gov For this compound derivatives, ssNMR can be used to:
Determine the conformation of the heterocyclic and cyclohexane rings in the crystalline state.
Investigate intermolecular interactions and packing arrangements in the crystal lattice.
Study dynamic processes, such as ring inversions or molecular rotations, in the solid state.
Vibrational Spectroscopy (Infrared and Raman) for Conformational and Reaction Analysis
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. nih.govelsevier.com These techniques are highly sensitive to changes in molecular structure, conformation, and bonding, making them valuable tools for studying this compound.
IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. nih.gov Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. nih.gov The two techniques are often complementary, as some vibrational modes may be strong in IR and weak or absent in Raman, and vice versa. nih.gov
For this compound, characteristic IR and Raman bands can be assigned to specific functional groups and vibrational motions. For instance, N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹, while C-H stretching vibrations of the aliphatic rings are found around 2800-3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) contains a wealth of information about the bending and torsional modes of the entire molecular framework, which are sensitive to conformational changes. In a study of hexafluorosilicate (B96646) salts, characteristic bands for NH₃⁺ and NH₂⁺ deformation vibrations were observed. spectroscopyonline.com
Table 2: General Infrared Absorption Frequencies for Functional Groups in this compound Derivatives
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
| N-H | Stretching | 3300-3500 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-2960 |
| C=N | Stretching | 1640-1690 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-N | Stretching | 1020-1250 |
Note: This table provides general ranges. Specific frequencies are dependent on the molecular structure and environment.
Vibrational spectroscopy is also a powerful tool for monitoring chemical reactions. By tracking the appearance or disappearance of characteristic bands, the progress of a reaction, such as the synthesis or modification of the hexahydroquinoxaline ring system, can be followed in real-time.
Application of Vibrational Circular Dichroism (VCD) for Absolute Configuration and Conformation
Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgjascoinc.com This makes it an exceptionally powerful tool for determining the absolute configuration and solution-state conformation of chiral molecules like substituted 1,2,3,5,6,7-hexahydroquinoxalines. wikipedia.orgnih.gov
The VCD spectrum provides a unique fingerprint of a molecule's three-dimensional structure. wikipedia.org By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations, the absolute configuration of a chiral center can be unambiguously assigned. wikipedia.orgjascoinc.com VCD is particularly sensitive to the relative spatial arrangement of different parts of a molecule, making it well-suited for detailed conformational analysis in solution. nih.gov
Mass Spectrometry (MS) for Reaction Monitoring and Complex Mixture Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of a molecule with high accuracy. nih.gov
In the context of this compound, MS is used for:
Molecular Weight Determination: Confirming the identity of a synthesized compound by matching its molecular weight to the expected value.
Fragmentation Analysis: Studying the fragmentation pattern of the molecular ion can provide clues about the structure of the molecule.
Reaction Monitoring: Tracking the progress of a reaction by observing the appearance of product ions and the disappearance of reactant ions.
Complex Mixture Analysis: When coupled with a separation technique like liquid chromatography (LC-MS), MS can be used to identify and quantify individual components in a complex mixture, such as in the analysis of reaction byproducts or in metabolomics studies. nih.gov The combination of parent ion mass and sequence information from daughter ions provides more accurate protein identification than mass value alone. nih.gov
X-ray Diffraction Studies for Detailed Conformational and Crystal Packing Analysis
X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of all atoms in the crystal lattice can be determined. mdpi.com
For this compound derivatives that can be crystallized, X-ray diffraction provides a wealth of information, including:
Bond lengths, bond angles, and torsion angles: Providing a precise geometric description of the molecule.
Conformation: Revealing the exact conformation of the hexahydroquinoxaline ring system in the solid state. For example, a study of a related compound, (4aR,8aR)-2,3-Diphenyl-4a,5,6,7,8,8a-hexahydroquinoxaline, showed that the heterocyclic ring of the quinoxaline (B1680401) system has a twist-boat configuration, while the cyclohexane ring has a chair configuration. nih.gov
Stereochemistry: Unambiguously determining the relative and absolute stereochemistry of chiral centers.
Crystal Packing: Showing how the molecules are arranged in the crystal lattice and identifying intermolecular interactions such as hydrogen bonding and van der Waals forces. nih.gov In a study of 8-hydroxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde, weak intermolecular C—H⋯O hydrogen bonds helped to stabilize the crystal structure. nih.gov
Table 3: Illustrative Crystallographic Data for a Hypothetical this compound Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.63 |
| b (Å) | 15.40 |
| c (Å) | 18.32 |
| V (ų) | 1587 |
| Z | 4 |
Note: This data is based on a known derivative and serves as an example of the type of information obtained from X-ray diffraction. nih.gov
This detailed structural information is invaluable for understanding the structure-property relationships of this compound and its derivatives.
Advanced Chromatographic Techniques for Separation and Purity Assessment (e.g., Chiral HPLC for Enantiomeric Excess)doi.org
The separation of enantiomers and the assessment of enantiomeric purity are critical in the study of chiral molecules such as this compound. High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the most powerful and widely used technique for this purpose. The successful separation of enantiomers on a chiral column relies on the formation of transient, diastereomeric complexes between the chiral analyte and the chiral selector immobilized on the stationary phase. The difference in the stability of these complexes leads to different retention times for the two enantiomers, enabling their separation and quantification.
While specific research detailing the chiral separation of this compound is not extensively documented in publicly available literature, the methodologies applied to structurally analogous compounds, such as hexahydroquinoline (HHQ) derivatives, provide a clear and scientifically sound framework for the separation and analysis of hexahydroquinoxaline enantiomers.
Detailed research on fifteen HHQ derivatives has demonstrated the efficacy of various CSPs and chromatographic modes. These studies reveal that small structural variations in the analytes can significantly impact enantioselectivity, underscoring the importance of screening different CSPs and mobile phase conditions.
Modern CSPs based on superficially porous particles offer high efficiency and rapid separations. Among the tested columns for HHQ derivatives, polysaccharide-based and macrocyclic glycopeptide-based CSPs have shown particular promise. For instance, a modified macrocyclic glycopeptide selector (marketed as NicoShell) was found to be highly effective, capable of fully separating all fifteen tested HHQ derivatives in both reversed-phase and normal-phase modes. In some cases, enantioresolution factors greater than 7 were achieved, indicating excellent separation.
Other macrocyclic glycopeptide selectors, such as vancomycin (B549263) and teicoplanin bonded to silica (B1680970) (VancoShell and TeicoShell), also demonstrated broad applicability for this class of compounds. A Pirkle-type CSP (WhelkoShell), which operates in normal-phase or supercritical fluid chromatography (SFC) modes, also successfully separated the entire set of HHQ enantiomers. The choice of mobile phase is crucial and is tailored to the chromatographic mode. Normal-phase chromatography typically utilizes alkane/alcohol mixtures, while reversed-phase methods employ buffered aqueous solutions with organic modifiers like methanol (B129727) or acetonitrile.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. For the HHQ derivatives, SFC using a WhelkoShell column yielded outstanding results, with baseline separation for all compounds and enantioresolution factors exceeding 5 for nine of them.
The determination of enantiomeric excess (ee) is achieved by integrating the peak areas of the two separated enantiomers in the chromatogram. UV detection is commonly used, as compounds like hexahydroquinoxalines possess chromophores that absorb light at specific wavelengths, such as 254 nm.
The research findings on analogous compounds strongly suggest that a similar, systematic approach involving the screening of various CSPs and mobile phases would lead to a successful and robust method for the chiral separation and purity assessment of this compound.
Data on Chiral Separation of Structurally Analogous Hexahydroquinoline (HHQ) Derivatives
The following table summarizes the chromatographic conditions used for the successful enantiomeric separation of various hexahydroquinoline derivatives, which serve as a model for the analysis of this compound.
| Chiral Stationary Phase (CSP) | Chromatographic Mode | Mobile Phase Composition | Flow Rate (mL/min) | Detection | Reference |
| NicoShell | Reversed-Phase | Acetonitrile/Buffer Mixtures | 1.0 | UV at 254 nm | |
| NicoShell | Normal-Phase | Alkane/Alcohol Mixtures | 1.0 | UV at 254 nm | |
| VancoShell | Reversed-Phase | Methanol/Buffer Mixtures | 1.0 | UV at 254 nm | |
| WhelkoShell | Normal-Phase | Alkane/Alcohol Mixtures | 1.0 | UV at 254 nm | |
| WhelkoShell | Supercritical Fluid (SFC) | 80% CO₂ / 20% Methanol | 4.0 | UV at 254 nm | |
| TeicoShell | Reversed-Phase | Acetonitrile/Buffer Mixtures | 1.0 | UV at 254 nm |
Potential Applications and Materials Science Considerations of Hexahydroquinoxaline Scaffolds Excluding Biological/pharmaceutical
Exploration in Organic Electronics and Optoelectronic Materials
The field of organic electronics leverages carbon-based molecules and polymers for applications in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs). The performance of these devices is intrinsically linked to the electronic properties of the organic materials used, particularly their ability to facilitate charge transport through extended π-conjugated systems.
The fully saturated nature of the 1,2,3,5,6,7-hexahydroquinoxaline ring system means that in its native state, it is not π-conjugated. However, its potential as a building block in organic electronic materials lies in its ability to be chemically transformed into aromatic, π-conjugated quinoxaline (B1680401) derivatives. Through oxidation or dehydrogenation reactions, the saturated hexahydro- form can be converted into the fully aromatic quinoxaline ring. This aromatic quinoxaline core is a well-established electron-deficient (n-type) building block in materials for organic electronics.
For instance, research into pyrazino[2,3-g]quinoxaline-2,7-dione (PQx), a derivative of the extended quinoxaline system, has shown its utility as a building block for π-conjugated polymer semiconductors. researchgate.net These polymers have demonstrated ambipolar charge transport characteristics in OTFTs, with mobilities that are influenced by the co-monomer used in the polymer chain. researchgate.net This suggests that if this compound were used as a precursor, it could be integrated into a polymer backbone and subsequently aromatized to create a conjugated system with tailored electronic properties.
The nitrogen atoms in the resulting quinoxaline structure lower the energy levels of the molecular orbitals (HOMO and LUMO), which is a key strategy for designing n-type organic semiconductors. By functionalizing the hexahydroquinoxaline precursor at various positions, it is possible to tune the electronic properties of the final conjugated material.
The bifunctional nature of the this compound scaffold, with its two nitrogen atoms, makes it a candidate for use as a monomer in polymerization reactions. These nitrogen atoms can be functionalized to allow for incorporation into polymer chains through various polymerization techniques, such as polycondensation reactions.
While the resulting polymer would initially be non-conjugated due to the saturated nature of the hexahydroquinoxaline unit, this could be advantageous for creating processable precursor polymers. These flexible, soluble polymers could then be cast into thin films and subsequently converted into fully conjugated, insoluble polymers through a post-processing step like thermal treatment or chemical oxidation. This "precursor route" is a common strategy in polymer chemistry to overcome the processing challenges associated with rigid, insoluble conjugated polymers.
The properties of the final polymer could be systematically modified by:
Introducing different functional groups onto the hexahydroquinoxaline monomer before polymerization.
Copolymerizing the hexahydroquinoxaline monomer with other monomers to create materials with a range of electronic and physical properties.
This approach offers a pathway to novel polymeric materials where the density and distribution of the electronically active quinoxaline units within the polymer chain can be precisely controlled.
Catalytic Applications of this compound Derivatives
The presence of nitrogen atoms and inherent chirality in many of its derivatives makes the this compound scaffold a promising platform for the development of novel catalysts, both in organometallic chemistry and organocatalysis.
Chiral ligands are crucial components in asymmetric catalysis, where they coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction. Diamines are a particularly important class of ligands for this purpose. The this compound framework can be considered a constrained cyclic diamine.
Derivatives of this scaffold can be synthesized in enantiomerically pure forms, making them attractive candidates for chiral ligands. The two nitrogen atoms can act as a bidentate ligand, chelating to a metal center to form a stable complex. The rigid, bicyclic structure of the hexahydroquinoxaline backbone can impart a well-defined geometry to the resulting metal complex, which is often key to achieving high levels of stereocontrol.
For example, chiral diamines based on the related 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in rhodium-catalyzed asymmetric transfer hydrogenation reactions. By analogy, chiral this compound derivatives are expected to form effective catalysts with transition metals like rhodium, ruthenium, palladium, and iridium for a variety of asymmetric transformations, including:
Hydrogenation and transfer hydrogenation of ketones and imines.
Asymmetric allylic alkylations.
Cycloaddition reactions.
The catalytic performance could be fine-tuned by modifying the substituents on the carbon skeleton or the nitrogen atoms of the hexahydroquinoxaline ligand, thereby altering both the steric and electronic properties of the catalyst.
Table 1: Potential Asymmetric Catalytic Applications for Hexahydroquinoxaline-based Ligands
| Catalytic Reaction | Metal Center | Potential Substrate | Desired Outcome |
| Asymmetric Hydrogenation | Rhodium, Ruthenium | Prochiral ketones, imines | Enantiomerically enriched alcohols, amines |
| Asymmetric Allylic Alkylation | Palladium | Allylic substrates | Chiral products with new C-C bonds |
| Asymmetric C-H Activation | Palladium, Rhodium | C-H bonds adjacent to directing groups | Stereoselective functionalization |
Organocatalysis is a branch of catalysis that uses small, chiral organic molecules to accelerate chemical reactions enantioselectively. mdpi.com Chiral amines and their derivatives are among the most widely used classes of organocatalysts. They can operate through various activation modes, most notably by forming nucleophilic enamines or electrophilic iminium ions with carbonyl compounds. mdpi.com
The this compound scaffold provides a rigid backbone upon which organocatalytic functionalities can be built. As a chiral secondary diamine, it could itself act as a catalyst for certain transformations. More likely, it would serve as a structural core for more complex organocatalysts. For example, by attaching a primary amine group to the hexahydroquinoxaline framework, one could create a catalyst that combines the rigid scaffold with a catalytically active site.
Potential applications for organocatalysts derived from the this compound scaffold include:
Michael additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Aldol reactions: The reaction between an enolate and a carbonyl compound to form a β-hydroxy carbonyl.
Mannich reactions: The aminoalkylation of an acidic proton located alpha to a carbonyl group.
The defined stereochemistry of the hexahydroquinoxaline core would be instrumental in controlling the facial selectivity of the reaction, leading to the formation of products with high enantiomeric purity.
Future Directions and Emerging Research Avenues
Development of Novel and Highly Efficient Green Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern organic synthesis, emphasizing the use of environmentally benign reagents, solvents, and conditions. mdpi.comnih.govresearchgate.net Future research will undoubtedly focus on developing more sustainable and atom-economical methods for the synthesis of 1,2,3,5,6,7-hexahydroquinoxaline and its derivatives.
Key areas of exploration include:
Catalyst-Free and Solvent-Free Reactions: Inspired by methods developed for related heterocyclic systems, researchers are exploring mechanochemical approaches, such as grinding and homogenization, to synthesize quinoxaline (B1680401) derivatives without the need for solvents or catalysts. researchgate.netias.ac.in These methods offer significant advantages in terms of reduced waste and simplified purification. researchgate.net
Use of Green Catalysts: The application of biodegradable and reusable catalysts, such as β-cyclodextrin and ionic liquids, presents a promising avenue for the eco-friendly synthesis of quinoxaline-based structures. nih.govmdpi.comresearchgate.net These catalysts can facilitate reactions in aqueous media or under solvent-free conditions, often at room temperature, leading to high yields and easy product isolation. nih.govmdpi.comresearchgate.net
One-Pot Multicomponent Reactions: Designing one-pot syntheses where multiple starting materials react in a single flask to form the desired hexahydroquinoxaline core is a key goal. This approach minimizes intermediate purification steps, saving time, resources, and reducing waste.
Table 1: Comparison of Green Synthetic Methodologies for Heterocyclic Compounds
| Methodology | Catalyst | Solvent | Key Advantages |
| Mechanochemistry | None | Solvent-free | Rapid, high yield, near-zero E-factor. researchgate.net |
| Supramolecular Catalysis | β-Cyclodextrin | Water/Solid-state | Mild conditions, reusable catalyst, eco-friendly. mdpi.comresearchgate.net |
| Ionic Liquid Catalysis | [H2-DABCO][HSO4]2 | Ethanol (B145695) | Room temperature, short reaction times, high purity. nih.gov |
| Electrochemical Synthesis | None | Propylene Carbonate | Avoids metal waste, good quality and purity. beilstein-journals.orgnih.gov |
Integration of this compound into Advanced Materials Design
The distinct structural and electronic properties of the hexahydroquinoxaline scaffold make it an attractive building block for the creation of novel materials with tailored functionalities. ontosight.ai
Future research in this area will likely involve:
Polymer Chemistry: The incorporation of this compound units into polymer backbones could lead to materials with enhanced thermal stability, specific optical and electrical properties, and improved processability. ontosight.ainasa.gov Research into quinoxaline-based polymers has already demonstrated their potential for high-temperature applications, with decomposition temperatures often exceeding 500°C. nasa.gov The development of polymer-bonded compositions using related heterocyclic structures has also been explored to improve the physical properties of materials. nih.gov
Chiral Ligands for Asymmetric Catalysis: The inherent chirality of certain hexahydroquinoxaline derivatives makes them valuable candidates for use as ligands in asymmetric catalysis. ontosight.ai These ligands can be instrumental in controlling the stereochemical outcome of chemical reactions, a critical aspect in the synthesis of pharmaceuticals and other fine chemicals.
Functional Dyes and Sensors: The quinoxaline core is a known chromophore. By functionalizing the this compound ring system, it may be possible to develop novel dyes and fluorescent sensors for various analytical applications.
Exploration of Unique Reactivity Patterns and Unprecedented Transformations
The reactivity of the this compound ring system is not yet fully explored. Future investigations will aim to uncover novel reaction pathways and transformations, expanding the synthetic utility of this compound.
Potential areas of focus include:
De Novo Arene Formation: Inspired by reactions like the hexadehydro-Diels–Alder (HDDA) reaction, which generates benzyne (B1209423) intermediates from 1,3-diynes and a diynophile, researchers could explore analogous cycloisomerization reactions involving the hexahydroquinoxaline scaffold. nih.gov Such reactions could provide access to novel, highly substituted aromatic compounds. nih.gov
Ring-Opening and Ring-Expansion Reactions: Investigating the conditions under which the hexahydroquinoxaline ring can be selectively opened or expanded would provide new synthetic routes to other classes of nitrogen-containing heterocycles.
Oxidative and Reductive Transformations: A systematic study of the oxidation and reduction chemistry of this compound could reveal pathways to access its less saturated or fully aromatic quinoxaline counterparts, as well as other novel structures.
Advancements in Computational Modeling and Machine Learning for Hexahydroquinoxaline Systems
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the design of novel compounds and reactions. nih.govresearchgate.net
Future directions in this domain include:
In Silico Property Prediction: Utilizing quantum chemistry and other computational methods to predict the electronic, spectroscopic, and reactive properties of this compound and its derivatives. researchgate.netnih.govresearchgate.net This can guide experimental work by identifying promising candidates for specific applications.
Machine Learning for Reaction Optimization: Employing machine learning algorithms to analyze large datasets of reaction conditions and outcomes to predict the optimal parameters for the synthesis of hexahydroquinoxalines. youtube.com This data-driven approach can accelerate the discovery of new and more efficient synthetic routes. youtube.com
Virtual Screening for Biological Activity: Using molecular docking and other in silico screening techniques to evaluate the potential of hexahydroquinoxaline derivatives as inhibitors of biological targets, such as enzymes implicated in disease. nih.govnih.gov This can help to prioritize compounds for synthesis and experimental testing in drug discovery programs. nih.gov
Table 2: Application of Computational Methods in Chemical Research
| Computational Method | Application | Potential Impact on Hexahydroquinoxaline Research |
| Quantum Chemistry | Prediction of molecular properties. researchgate.net | Understanding of electronic structure and reactivity. |
| Machine Learning | Reaction optimization, QSAR modeling. nih.govyoutube.comspringernature.com | Accelerated discovery of synthetic routes and bioactive derivatives. |
| Molecular Docking | Virtual screening of compound libraries. researchgate.netnih.gov | Identification of potential drug candidates based on the hexahydroquinoxaline scaffold. nih.gov |
| Molecular Dynamics | Simulation of molecular motion and interactions. nih.gov | Insight into the behavior of hexahydroquinoxaline-based materials and their interactions with biological systems. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 1,2,3,5,6,7-hexahydroquinoxaline derivatives?
- Methodological Answer : Multi-step synthesis often involves cyclocondensation of diamine precursors with diketones or keto-esters under acidic or basic conditions. For example, rac-(4aR,8aR)-2,3-diphenyl derivatives are synthesized via Schiff base formation, followed by hydrogenation. Key parameters include temperature control (e.g., 60–80°C for imine formation) and solvent polarity (e.g., ethanol or dichloromethane). Reaction progress should be monitored via thin-layer chromatography (TLC) and purified using column chromatography .
- Data Optimization : Yield improvements (≥70%) require precise stoichiometric ratios (e.g., 1:1.2 for diamine:carbonyl reagent) and inert atmospheres to prevent oxidation .
Q. How can the structural conformation of hexahydroquinoxaline derivatives be verified experimentally?
- Analytical Techniques : Single-crystal X-ray diffraction (SCXRD) provides definitive bond metrics (e.g., C=N bond lengths: 1.272–1.279 Å in Schiff base derivatives) and torsion angles (e.g., -58.3° for N2–C1–C6–N1 in rac-(4aR,8aR) isomers). Complementary methods include NMR (¹H/¹³C) for regiochemical assignment and IR spectroscopy for functional group validation (e.g., carbonyl stretches at ~1680 cm⁻¹) .
Q. What are the critical factors in stabilizing the hexahydroquinoxaline core during functionalization?
- Key Considerations :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- pH Control : Mildly acidic conditions (pH 4–6) prevent decomposition of amine intermediates.
- Steric Shielding : Bulky substituents (e.g., phenyl groups at positions 2 and 3) reduce ring strain in bicyclic systems .
Advanced Research Questions
Q. How does solvent polarity influence imine-enamine tautomerization in hexahydroquinoxaline systems?
- Mechanistic Insight : In polar solvents (e.g., water or DMSO), the enamine form dominates due to stabilization of the zwitterionic transition state via hydrogen bonding. Activation energy for tautomerization decreases from ~200 kJ/mol (intramolecular H-transfer) to ~50 kJ/mol with solvent mediation. Experimental validation involves ¹H NMR kinetics in deuterated solvents .
- Experimental Design : Compare tautomer ratios (imine:enamine) via variable-temperature NMR in solvents of varying polarity (e.g., hexane vs. methanol). Quantify equilibrium constants using integration of diagnostic peaks (e.g., NH vs. CH₂ signals) .
Q. What strategies resolve contradictions in biological activity data for hexahydroquinoxaline derivatives?
- Data Reconciliation :
- Statistical Analysis : Apply ANOVA to compare IC₅₀ values across cell lines, accounting for batch variability.
- Structural-Activity Validation : Use molecular docking to correlate activity with substituent electronic profiles (e.g., electron-withdrawing groups at position 3 enhance receptor binding).
- Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .
Q. How can regioselectivity challenges in multi-component reactions involving hexahydroquinoxaline be addressed?
- Synthetic Strategy :
- Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to direct electrophilic attack to the less hindered nitrogen.
- Protecting Groups : Temporarily block reactive sites (e.g., Boc protection of secondary amines) to enforce desired regiochemistry.
- Computational Modeling : DFT calculations predict transition state energies for competing pathways, guiding reagent selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
